

Withanolide D's basic physical and chemical properties

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Compound of Interest

Compound Name: Withanolide D

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Withanolide D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanolide D, a naturally occurring C-28 steroidal lactone, is a prominent member of the withanolide class of compounds.[1] Isolated primarily from plants of the Solanaceae family, such as *Withania somnifera* (Ashwagandha), it has garnered significant attention within the scientific community for its diverse and potent biological activities.[2][3] This technical guide provides an in-depth overview of the fundamental physical and chemical properties of **Withanolide D**, offering a crucial resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. The document presents a consolidation of its structural features, physicochemical parameters, and spectral characteristics, supplemented with detailed experimental methodologies and visual representations of its known signaling interactions.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of **Withanolide D** are summarized below, providing a foundational dataset for experimental design and computational modeling.

General and Chemical Properties

Property	Value	Source
Molecular Formula	C28H38O6	[2][4]
Molecular Weight	470.6 g/mol	[2][4]
IUPAC Name	(1S,2R,6S,7R,9R,11S,12S,15S,16S)-15-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.0.2,7.07,9.012,16]octadec-4-en-3-one	[3]
CAS Number	30655-48-2	[2][4]
ChEBI Name	withanolide D	[2]
Chemical Class	Withanolide, Enone, Delta-lactone, Secondary alcohol, Tertiary alcohol, 4-hydroxy steroid, 20-hydroxy steroid, Ergostanoid, Epoxy steroid	[3]

Physicochemical Data

Property	Value/Description	Source
Melting Point	Data not consistently available	
Solubility	Sparingly soluble in aqueous solutions. Soluble in organic solvents such as methanol and acetonitrile.	[5]
pKa (Predicted)	13.49 ± 0.70	[6]
Appearance	Crystalline solid	[5]

Spectral Data

The structural elucidation of **Withanolide D** has been established through various spectroscopic techniques. The key spectral data are presented below.

NMR Spectroscopy

Nucleus	Chemical Shift (δ) and Multiplicity	Source
^1H NMR (500 MHz, CDCl_3)	δ 5.74 (d, $J=10.0$ Hz, H-2), 4.23 (m, H-4), 3.52 (s, H-22), 1.32 (s, H-27)	[4]
^{13}C NMR	199.8 (C-1), 170.1 (C-26), 85.4 (C-5), 72.9 (C-6)	[4]

Mass Spectrometry and UV Spectroscopy

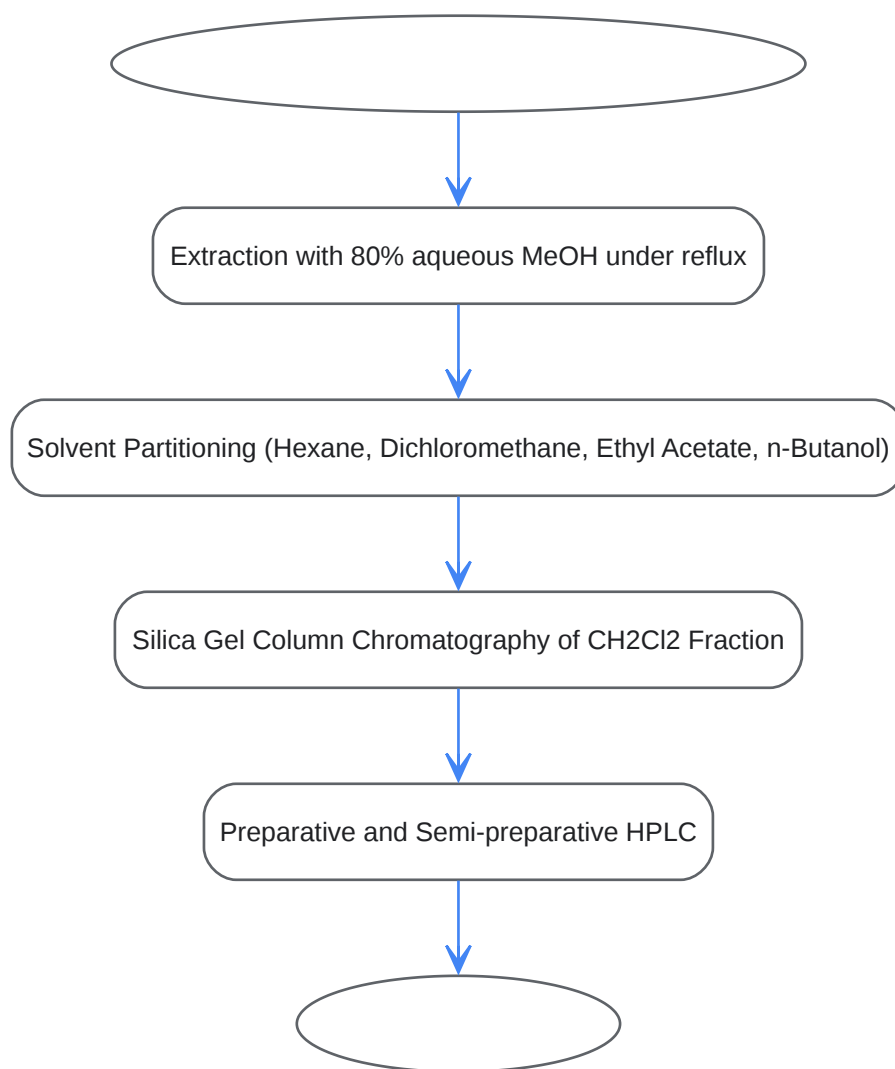
Technique	Value/Description	Source
High-Resolution Mass Spectrometry (HRMS)	m/z 489.2381 $[\text{M}+\text{Na}]^+$ (calc. 489.2378)	[4]
UV Spectroscopy	λ_{max} : 226 nm	[7]

Experimental Protocols

The following sections detail generalized experimental procedures for the isolation, purification, and characterization of **Withanolide D**, based on common practices in natural product chemistry.

Isolation and Purification of Withanolide D

A typical workflow for the isolation and purification of **Withanolide D** from a plant source like *Withania somnifera* is outlined below.



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Figure 1. General workflow for the isolation and purification of **Withanolide D**.

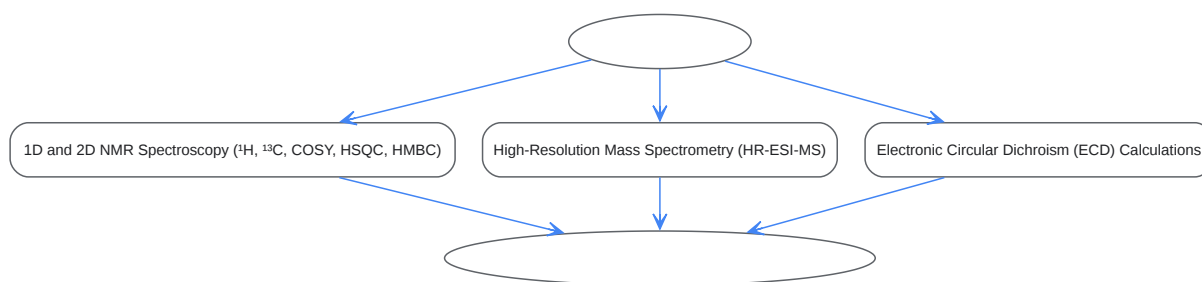
Methodology:

- Extraction: The dried and powdered plant material is subjected to reflux extraction with 80% aqueous methanol to obtain a crude extract after solvent evaporation.[8]
- Solvent Partitioning: The crude methanol extract is sequentially partitioned with solvents of increasing polarity, such as hexane, dichloromethane, ethyl acetate, and n-butanol. The withanolide-rich fraction is typically the dichloromethane-soluble portion.[8]

- **Chromatographic Fractionation:** The dichloromethane fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., dichloromethane/methanol) to yield several sub-fractions.[8]
- **High-Performance Liquid Chromatography (HPLC):** The fractions showing the presence of withanolides, as monitored by techniques like LC-MS, are further purified by preparative and semi-preparative HPLC to yield pure **Withanolide D**.[8]

Structural Characterization

The elucidation of the structure of isolated **Withanolide D** involves a combination of spectroscopic methods.



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Figure 2. Methodologies for the structural characterization of **Withanolide D**.

Methodology:

- **NMR Spectroscopy:** One-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of protons and carbons in the molecule.[8][9]
- **Mass Spectrometry:** High-resolution mass spectrometry, often using electrospray ionization (HR-ESI-MS), is employed to determine the exact molecular formula.[8][9]

- Electronic Circular Dichroism (ECD): ECD calculations are used to establish the absolute configuration of the molecule.[8][9]

Signaling Pathways

While the complete mechanistic details of **Withanolide D**'s activity are still under investigation, it is known to modulate various cellular signaling pathways, contributing to its observed biological effects, such as cytotoxic activity.[2][3] Further research is required to fully delineate the specific protein targets and downstream signaling cascades affected by **Withanolide D**.

Conclusion

Withanolide D stands out as a compelling natural product with significant potential for therapeutic applications. This guide provides a comprehensive summary of its core physical and chemical properties, along with standardized experimental protocols for its study. The presented data serves as a valuable resource for researchers aiming to explore the full pharmacological potential of this intriguing molecule and to develop novel therapeutic agents based on its unique chemical scaffold.

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